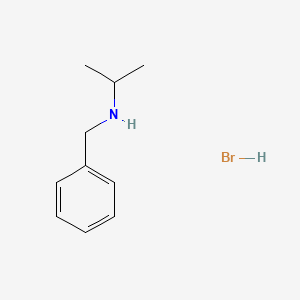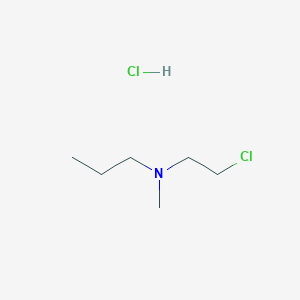
NIOSH/UI0440000
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/UI0440000 is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of propanamine, where the amine group is substituted with a 2-chloroethyl and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/UI0440000 typically involves the reaction of 1-propanamine with 2-chloroethanol and methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
NIOSH/UI0440000 undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Products include amides, nitriles, and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
NIOSH/UI0440000 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the 2-chloroethyl group into various molecules.
Biology: The compound is used in studies involving cell signaling and neurotransmitter pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NIOSH/UI0440000 involves its interaction with various molecular targets, including enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in the modulation of cell signaling pathways and neurotransmitter release, making the compound useful in studies of cellular processes and drug development.
Comparison with Similar Compounds
NIOSH/UI0440000 can be compared with other similar compounds, such as:
N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride: This compound has a similar structure but includes a naphthylmethyl group, which can affect its chemical properties and applications.
N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride:
1-Propanamine, N-(2-chloroethyl)-N-ethyl-3-phenoxy-, hydrochloride: This compound includes an ethyl and phenoxy group, which can alter its chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for different applications in scientific research and industry.
Properties
CAS No. |
96142-60-8 |
|---|---|
Molecular Formula |
C6H15Cl2N |
Molecular Weight |
172.09 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-5-8(2)6-4-7;/h3-6H2,1-2H3;1H |
InChI Key |
QZZLWAKLNQYAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


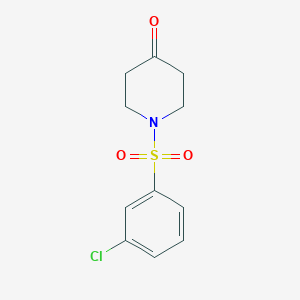
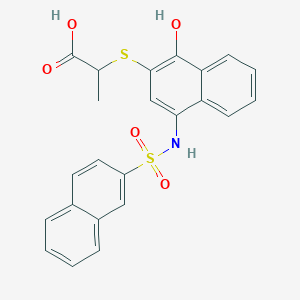
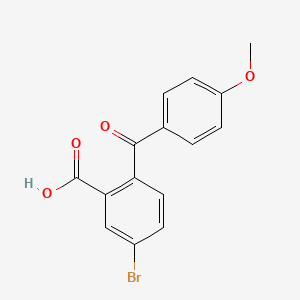
![1-{4-[4-(Imidazole-1-carbonyl)-piperazin-1-yl]-phenyl}-ethanone](/img/structure/B8719838.png)
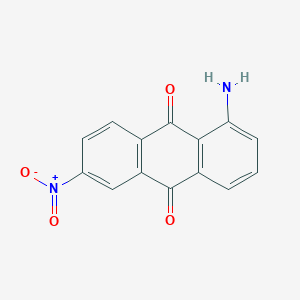
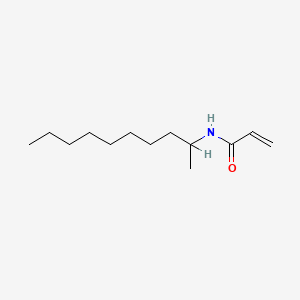
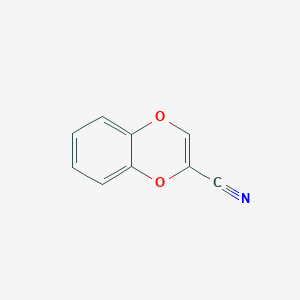
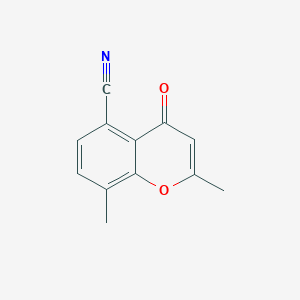
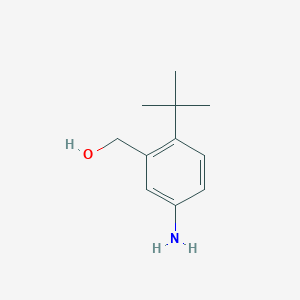
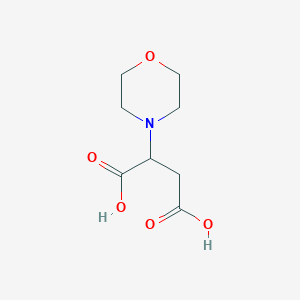
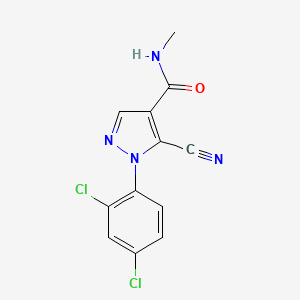
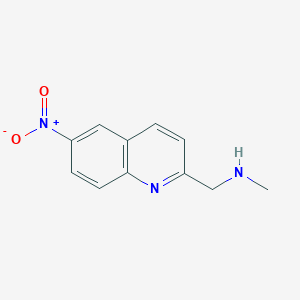
![5H-1,3-Dioxolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B8719900.png)
